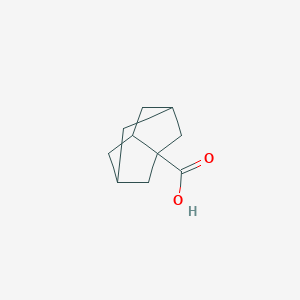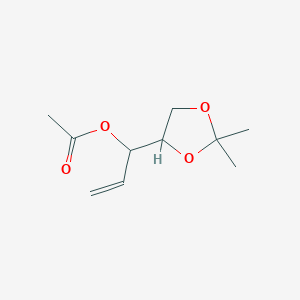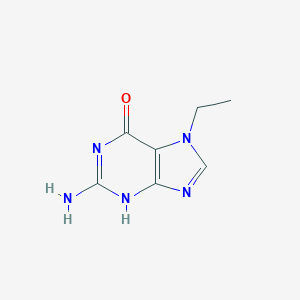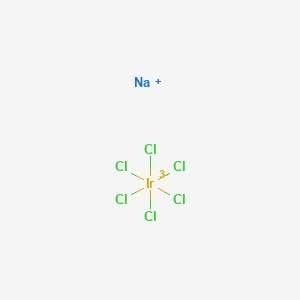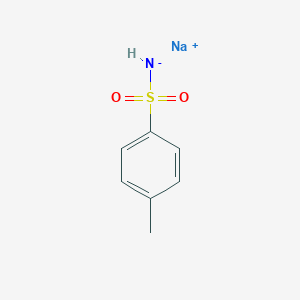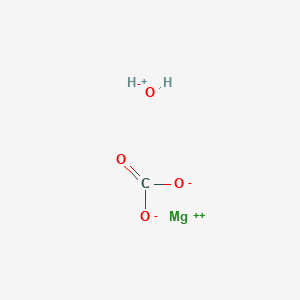
Magnesium hydroxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium hydroxycarbonate (MHC) is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MHC is a naturally occurring mineral that is found in various geological formations, including caves, karst systems, and groundwater. In recent years, MHC has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science.
Mecanismo De Acción
The mechanism of action of Magnesium hydroxycarbonate is not well understood, but it is believed to involve the formation of complexes with heavy metals and other pollutants, resulting in their removal from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate is believed to neutralize stomach acid, resulting in the relief of acid-related symptoms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Magnesium hydroxycarbonate are not well understood, but it is believed to be relatively safe and non-toxic. However, further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Magnesium hydroxycarbonate in lab experiments include its low cost, availability, and ease of synthesis. However, the limitations of using Magnesium hydroxycarbonate in lab experiments include its low stability and potential variability in composition.
Direcciones Futuras
There are many potential future directions for the study of Magnesium hydroxycarbonate, including:
1. Further studies on the mechanism of action of Magnesium hydroxycarbonate in environmental remediation and pharmaceuticals.
2. Development of new synthesis methods for Magnesium hydroxycarbonate with improved stability and purity.
3. Investigation of the potential health effects of Magnesium hydroxycarbonate in humans and animals.
4. Development of new applications for Magnesium hydroxycarbonate in material science, including its use as a flame retardant and as a filler in polymer composites.
5. Investigation of the potential use of Magnesium hydroxycarbonate in other fields, including agriculture and biotechnology.
Conclusion:
In conclusion, Magnesium hydroxycarbonate is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. Further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate and to develop new applications for this promising compound.
Métodos De Síntesis
Magnesium hydroxycarbonate can be synthesized through various methods, including chemical precipitation, hydrothermal synthesis, and biomineralization. Chemical precipitation involves mixing magnesium and carbonate ions in a solution under controlled conditions, resulting in the formation of Magnesium hydroxycarbonate. Hydrothermal synthesis involves heating the reactants under high pressure, resulting in the formation of Magnesium hydroxycarbonate. Biomineralization involves the use of microorganisms to synthesize Magnesium hydroxycarbonate, which has gained significant attention due to its potential use in environmental remediation.
Aplicaciones Científicas De Investigación
Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. In environmental remediation, Magnesium hydroxycarbonate has been shown to be effective in removing heavy metals and other pollutants from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate has been studied for its potential use as an antacid and as a drug delivery system. In material science, Magnesium hydroxycarbonate has been studied for its potential use as a flame retardant and as a filler in polymer composites.
Propiedades
Número CAS |
16509-24-3 |
|---|---|
Nombre del producto |
Magnesium hydroxycarbonate |
Fórmula molecular |
CH2MgO4 |
Peso molecular |
102.33 g/mol |
Nombre IUPAC |
magnesium;hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
Clave InChI |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
SMILES canónico |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
Otros números CAS |
23389-33-5 |
Sinónimos |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




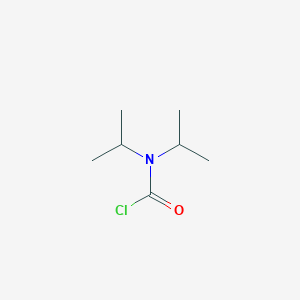
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)


